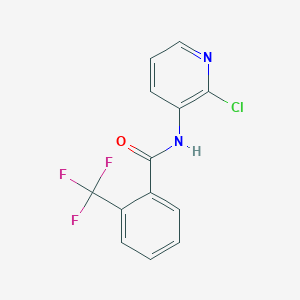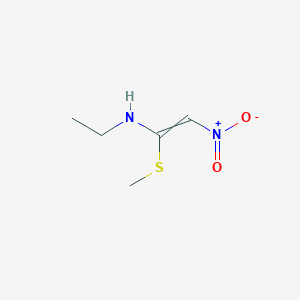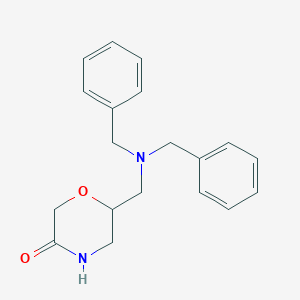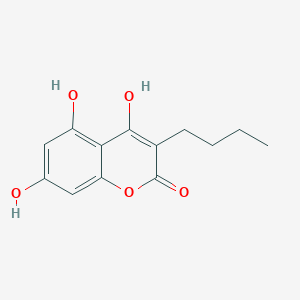
ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate
Vue d'ensemble
Description
ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a cyclopentanecarboxylic acid moiety
Méthodes De Préparation
The synthesis of ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(4-Bromo-phenyl)-cyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and ethanol in the presence of aqueous acid or base.
Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution, lithium aluminum hydride for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals.
Material Science: It can be used in the preparation of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism would be related to its interaction with biological targets, which could include enzymes, receptors, or other proteins. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate can be compared with other similar compounds such as:
1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid ethyl ester: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methyl-phenyl)-cyclopentanecarboxylic acid ethyl ester: Similar structure but with a methyl group instead of bromine.
Propriétés
Numéro CAS |
1257213-65-2 |
|---|---|
Formule moléculaire |
C14H17BrO2 |
Poids moléculaire |
297.19 g/mol |
Nom IUPAC |
ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H17BrO2/c1-2-17-13(16)14(9-3-4-10-14)11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3 |
Clé InChI |
ILYPJLXAMMRVJH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-tert-Butyl-6-ethynyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8489010.png)



![6-Chloro-3,3-bis[(3-chlorophenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B8489047.png)

